1-(2-Cyanoethyl)-3-phenylurea
Description
Structure
3D Structure
Properties
CAS No. |
22193-20-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-3-phenylurea |
InChI |
InChI=1S/C10H11N3O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,12,13,14) |
InChI Key |
OAEZUJCBJHUAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC#N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 2 Cyanoethyl 3 Phenylurea Analogues
Cyclization Reactions and Heterocycle Formation
The structural features of 1-(2-cyanoethyl)-3-phenylurea analogues make them suitable substrates for cyclization reactions, leading to the formation of various heterocyclic scaffolds. These reactions are pivotal in medicinal chemistry for the generation of compound libraries with diverse biological activities.
Analogues of this compound can be utilized in the synthesis of imidazolidine-2-one derivatives. For instance, the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas, which can be considered analogues of this compound, with aromatic and heterocyclic C-nucleophiles yields 4-(het)arylimidazolidin-2-ones. This approach is noted for its excellent regioselectivity and the use of readily available starting materials. nih.gov The proposed mechanism involves the formation of an oxonium cation, followed by intramolecular cyclization to an imidazolidine-2-one intermediate. nih.gov Subsequent acid-promoted elimination and reaction with a nucleophile lead to the final substituted imidazolidine-2-one product. nih.gov
The imidazolidine-2-thione scaffold, a sulphur analogue of imidazolidinone, is also of significant pharmaceutical interest and has been incorporated into various antimicrobial, anticancer, and pesticide agents. kit.edu The reactivity of imidazolidine-2-thione with Vilsmeier adducts to form acylated thiourea (B124793) derivatives highlights the chemical versatility of this heterocyclic system. kit.edu
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to produce a complex product that incorporates atoms from all starting materials. nih.gov Ureas and their derivatives are valuable components in several named MCRs.
One of the most well-known MCRs involving ureas is the Biginelli reaction. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to produce dihydropyrimidinones. wikipedia.org These heterocyclic compounds are of significant interest due to their wide range of biological activities. wikipedia.org Analogues of this compound could potentially be employed in Biginelli-type reactions to generate complex molecules with a dihydropyrimidinone core.
The Ugi reaction, another prominent MCR, can be followed by a deprotection and cyclization strategy (UDC) to synthesize various heterocyclic scaffolds, including 1,5-benzodiazepines. nih.gov While not a direct participant in the classical Ugi four-component reaction, the functional groups within this compound analogues could be modified post-MCR to achieve further molecular complexity. The convergence and atom economy of MCRs make them powerful tools for the rapid generation of diverse chemical libraries for drug discovery. nih.gov
Table 1: Examples of Multi-component Reactions Potentially Involving Urea Analogues
| Reaction Name | Reactants | Product Scaffold | Potential Role of Urea Analogue |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | As the urea component. |
| Ugi-Deprotection-Cyclization | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Various Heterocycles | Post-MCR modification or as a precursor to one of the components. |
Hydrolysis Pathways and Kinetics
The hydrolysis of this compound analogues involves the cleavage of the urea linkage and/or the conversion of the cyano group. The kinetics and products of these reactions are highly dependent on the reaction conditions, such as pH and the presence of catalysts.
The hydrolysis of the urea moiety can proceed under acidic, basic, or enzymatic conditions. nih.govresearchgate.net In alkaline medium, the hydrolysis of phenylureas is proposed to occur via an addition-elimination mechanism. rsc.org The reaction rate can be influenced by the pH, with a leveling of the rate-pH curve observed at high pH values, suggesting the formation of an unreactive conjugate base of the urea. rsc.org
The cyano group can also be hydrolyzed under both acidic and basic conditions. libretexts.org This hydrolysis typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. chemistrysteps.comlibretexts.org It is often possible to control the hydrolysis to stop at the amide stage by using milder reaction conditions. chemistrysteps.comechemi.com For instance, hydroxide-promoted conversion of a nitrile to an amide can be achieved with high selectivity using a substoichiometric amount of aqueous sodium hydroxide (B78521) in a mixed solvent system. acs.org
Table 2: General Hydrolysis Pathways for Functional Groups in this compound Analogues
| Functional Group | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Urea | Acidic/Basic | - | Aniline (B41778) derivative + CO₂ + Amine derivative |
| Cyanoethyl | Acidic/Basic (mild) | 3-(Phenylcarbamoyl)propanamide | 3-(Phenylcarbamoyl)propanoic acid |
| Cyanoethyl | Acidic/Basic (harsh) | 3-(Phenylcarbamoyl)propanamide | 3-Carboxypropanamide + Phenylamine |
The kinetics of urea hydrolysis have been studied extensively, particularly in the context of enzyme catalysis by urease. nih.govfkit.hr These studies often employ a modified Michaelis-Menten equation to model the reaction rate, taking into account factors like pH, temperature, and substrate/product inhibition. nih.govfkit.hr The uncatalyzed hydrolysis of urea is a slow process, but it can be significantly accelerated by metal complexes, such as those of palladium(II). nih.gov
Rearrangement Reactions
Rearrangement reactions offer a powerful method for the skeletal reorganization of molecules to access new structural motifs. For analogues of this compound, rearrangements such as the Hofmann and Curtius rearrangements are particularly relevant for their synthesis and potential transformations.
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgbyjus.com This reaction is typically carried out using bromine and a strong base. wikipedia.org A primary amide precursor could undergo a Hofmann rearrangement to generate an isocyanate, which could then be trapped with a substituted amine to form a this compound analogue.
The Curtius rearrangement is another method for generating isocyanates, this time from acyl azides upon heating. wikipedia.orgnih.govmasterorganicchemistry.com The resulting isocyanate can be reacted with various nucleophiles to produce amines, carbamates, or ureas. wikipedia.orgntu.edu.sg This makes the Curtius rearrangement a versatile tool for the synthesis of unsymmetrical ureas. organic-chemistry.org For example, an aromatic carboxylic acid can be converted to an acyl azide, which then rearranges to an isocyanate that can be trapped by an appropriate amine to yield a phenylurea derivative. nih.gov
While this compound itself is not the direct substrate for these classical rearrangements, its synthesis often relies on the isocyanate chemistry that is central to these transformations. Furthermore, derivatives of this compound could potentially be designed to undergo specific rearrangement reactions to generate novel molecular scaffolds.
Functional Group Interconversions on the Cyanoethyl and Phenyl Moieties
The cyanoethyl and phenyl groups of this compound analogues offer multiple sites for functional group interconversions (FGIs), allowing for the fine-tuning of the molecule's properties.
The cyanoethyl moiety is particularly versatile. The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, as discussed in the hydrolysis section. chemistrysteps.comlibretexts.org This transformation is valuable for introducing more polar functional groups. Conversely, a primary amide can be dehydrated to a nitrile using reagents like thionyl chloride (SOCl₂). libretexts.org The cyanoethyl group can also be removed under certain conditions. For instance, in oligonucleotide synthesis, the β-cyanoethyl protecting group is readily cleaved by β-elimination in the presence of a base like concentrated aqueous ammonia. sigmaaldrich.com
The phenyl moiety is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The urea group is an activating, ortho-, para-directing group, which would facilitate reactions such as halogenation, nitration, and acylation on the phenyl ring. The synthesis of various substituted phenylurea derivatives has been reported, demonstrating the feasibility of such modifications. nih.goviglobaljournal.com These interconversions are crucial for structure-activity relationship (SAR) studies in drug discovery, where the electronic and steric properties of the phenyl ring are systematically altered to optimize biological activity. nih.gov
Table 3: Common Functional Group Interconversions for this compound Analogues
| Moiety | Initial Functional Group | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Cyanoethyl | Nitrile (-CN) | H₃O⁺ or OH⁻ (mild) | Primary Amide (-CONH₂) |
| Cyanoethyl | Nitrile (-CN) | H₃O⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |
| Cyanoethyl | Nitrile (-CN) | H₂, Raney Ni | Primary Amine (-CH₂NH₂) |
| Phenyl | -H | Br₂, FeBr₃ | -Br (ortho, para) |
| Phenyl | -H | HNO₃, H₂SO₄ | -NO₂ (ortho, para) |
| Phenyl | -H | RCOCl, AlCl₃ | -COR (ortho, para) |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodological Frameworks for SAR/QSAR Analysis
The investigation of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for phenylurea derivatives, including 1-(2-Cyanoethyl)-3-phenylurea, employs a variety of computational and statistical methods. These frameworks are essential for identifying the physicochemical properties that govern the biological activity of these compounds.
Commonly utilized QSAR methodologies include:
Multiple Linear Regression (MLR): This linear approach establishes a relationship between a biological activity (like inhibitory concentration, IC50) and various molecular descriptors. For diaryl urea (B33335) derivatives, MLR has been used to develop predictive models for their inhibitory activity. nih.govsigmaaldrich.com
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptor variables is large, PLS can handle multicollinearity among descriptors and is a common tool in QSAR studies of urea derivatives.
Support Vector Machine (SVM): A powerful machine learning technique, SVM, often combined with PLS (PLS-LS-SVM), has been shown to have superior predictive ability for the analysis of compounds with a urea structure compared to linear methods. nih.gov
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric, electrostatic, and hydrophobic fields around the molecule that are critical for its interaction with a biological target. nih.govnih.gov These models generate contour maps that visualize favorable and unfavorable regions for substitution, guiding the design of new analogs with enhanced activity. nih.gov
These methodologies rely on the calculation of various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, aromaticity, polarizability, and lipophilicity. nih.govsigmaaldrich.com The predictive quality of the resulting QSAR models is rigorously tested using external sets of compounds to ensure their robustness and applicability for designing novel molecules. nih.gov
Impact of Cyanoethyl Moiety on Structure-Activity Profiles
The cyanoethyl group [-(CH2)2CN] is a key structural feature of this compound, and its presence can significantly influence the compound's biological activity. While direct SAR studies on this specific compound are limited, research on related structures, such as 2-cyanoethyl urea (CEU), provides valuable insights.
For instance, research on 2-cyanoethyl urea has demonstrated its immunostimulatory properties. researchgate.net This activity suggests that the cyanoethyl group can contribute to interactions with immune system components, potentially through its ability to modulate molecular recognition processes. researchgate.net The open-chain structure of CEU, a cleavage product of a cyclic aziridine (B145994) compound, indicates that the three-membered ring is not essential for its immunostimulant action, highlighting the importance of the cyanoethyl functionality itself. researchgate.net
In the context of other bioactive molecules, the incorporation of a cyano group has been shown to be a valid strategy for enhancing biological activity. For example, in a series of 2-cyanoacrylamide derivatives, this moiety was crucial for their inhibitory activity. sigmaaldrich.com
Influence of Phenyl Substitutions on Structure-Activity Trends
The phenyl ring of this compound offers a prime location for chemical modification to explore SAR. Numerous studies on phenylurea derivatives have demonstrated that the nature and position of substituents on the phenyl ring dramatically affect their biological activity.
Key findings from SAR studies on phenylurea derivatives include:
Position of Substitution: There is often a strong preference for substitution at the para-position of the phenyl ring. researchgate.net Substitutions at the ortho- and meta-positions frequently lead to a significant loss of activity. researchgate.net
Nature of Substituents:
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro (NO2), at the para-position has been shown to be beneficial for the activity of some phenylurea derivatives. researchgate.net
Halogens: Halogen substitutions at the para-position, such as fluorine, chlorine, and bromine, often result in similar or enhanced activity. researchgate.net
Alkyl groups: Small alkyl substituents at the para-position can be well-tolerated or even increase activity, whereas bulky groups like isopropyl can lead to a loss of potency, suggesting steric limitations in the binding site. researchgate.net
Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring has been observed to reduce the antiproliferative activities of some 1,3-disubstituted urea derivatives, potentially by decreasing cell membrane permeability. mdpi.com
| Substitution Position | Substituent Type | General Effect on Activity | Reference |
| para | Electron-withdrawing (e.g., NO2) | Often beneficial | researchgate.net |
| para | Halogens (e.g., F, Cl, Br) | Similar or enhanced activity | researchgate.net |
| para | Small alkyl | Tolerated or increased activity | researchgate.net |
| para | Bulky alkyl (e.g., isopropyl) | Loss of activity | researchgate.net |
| ortho / meta | Various (e.g., CH3, Cl, CN) | Loss of activity | researchgate.net |
| Phenyl Ring | Hydroxyl (-OH) | Reduced activity | mdpi.com |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a productive interaction.
Conformational analysis of phenylurea derivatives often reveals the presence of a relatively planar urea bridge, which can participate in hydrogen bonding. The rotational freedom around the single bonds connecting the cyanoethyl and phenyl groups to the urea moiety allows the molecule to adopt various spatial arrangements.
Ligand-Receptor Interaction Modeling in SAR Contexts
Understanding the specific interactions between this compound and its biological target at the molecular level is a primary goal of SAR studies. Ligand-receptor interaction modeling, primarily through molecular docking simulations, provides valuable insights into these interactions. nih.govsigmaaldrich.com
Molecular docking studies can predict the binding orientation and affinity of a ligand within the active site of a receptor. For phenylurea derivatives, these models often highlight the crucial role of the urea moiety in forming hydrogen bonds with key amino acid residues in the receptor's binding pocket. researchgate.netnih.gov
Key interactions that are often modeled include:
Hydrogen Bonding: The NH groups and the carbonyl oxygen of the urea core are potent hydrogen bond donors and acceptors, respectively, and are frequently involved in anchoring the ligand to the receptor. researchgate.net
Pi-Interactions: The aromatic phenyl ring can also participate in π-π stacking or π-cation interactions with appropriate residues in the receptor. researchgate.net
While a specific receptor for this compound may not be definitively identified in publicly available literature, docking studies on related phenylurea derivatives targeting various enzymes and receptors provide a general framework for understanding its potential binding modes. nih.govnih.gov For example, in the context of kinase inhibition, the phenylurea group is a common scaffold that binds to the hinge region of the kinase domain. researchgate.net The insights gained from such modeling are instrumental in rationalizing the observed SAR and in guiding the design of new analogs with improved potency and selectivity. nih.gov
Mechanistic Investigations in Biological Systems Non Clinical Focus
Biochemical Pathway Modulation by Urea (B33335) Derivatives
Urea derivatives are recognized for their ability to modulate a wide array of biochemical and signaling pathways, which is central to their diverse pharmacological applications, including anticancer, antibacterial, and anti-HIV agents. nih.gov The core urea structure acts as a versatile pharmacophore that can be tailored to interact with specific biological targets, thereby influencing cellular processes.
Phenylurea derivatives, in particular, have been shown to interfere with critical signaling cascades. For instance, certain N,Nʹ-diarylurea compounds can inhibit the Akt/GSK-3β/c-Myc signaling pathway, a crucial axis involved in cell proliferation and survival. researchgate.net Treatment of non-small-cell lung cancer (NSCLC) cells with these derivatives led to a decrease in the phosphorylation of Akt, a key signaling node, and subsequently affected the downstream effectors GSK-3β and c-Myc. researchgate.net Another example is the disruption of cytokine-mediated STAT1 signaling in β-cells by N-Methyl-N-1-naphthyl urea, demonstrating the ability of these compounds to interfere with inflammatory and immune response pathways. nih.gov
The tryptophan/kynurenine pathway, which plays a significant role in cancer immunotherapy, is another target for phenylurea derivatives. Activation of this pathway can lead to local immunosuppression, aiding tumor progression. nih.gov Specific phenylurea compounds have been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme in tryptophan catabolism, thereby blocking this immunosuppressive mechanism. nih.gov The versatility of the urea scaffold allows for fine-tuning of physicochemical properties to enhance interaction with such diverse biological targets. nih.gov
Enzyme Inhibition Mechanisms Associated with Cyanoethyl-Phenylureas
While specific enzymatic inhibition data for 1-(2-Cyanoethyl)-3-phenylurea is not extensively documented, the broader class of phenylurea derivatives has been identified as potent inhibitors of several key enzymes. The mechanism of inhibition often relies on the urea moiety's ability to form critical hydrogen bonds within the enzyme's active or allosteric sites.
Studies have identified phenylurea derivatives as inhibitors of the following enzymes:
Indoleamine 2,3-dioxygenase 1 (IDO1): Phenylurea derivatives have been designed to inhibit IDO1, a heme-containing enzyme crucial for tryptophan metabolism. nih.govfrontiersin.org Molecular docking studies suggest that the urea scaffold interacts with key residues in the enzyme's active site. The carboxyl group and the phenyl ring on these derivatives were found to be critical for binding activity. nih.gov
Transketolase: This enzyme is a key component of the pentose phosphate (B84403) pathway. Diphenyl urea derivatives have been identified as inhibitors of human transketolase. Uniquely, their proposed binding mode does not involve mimicking the thiamine pyrophosphate cofactor but rather targets the dimerization interface of the enzyme, representing a novel allosteric inhibition mechanism. nih.govplos.org
Receptor Tyrosine Kinases (RTKs): Several phenylurea-containing compounds are known kinase inhibitors. For example, Sorafenib targets VEGFR-2, while other derivatives have been shown to inhibit c-Met. nih.govdrugbank.com The urea group often plays a crucial role in binding to the hinge region of the kinase domain.
Penicillin-Binding Protein 4 (PBP4): In the context of bacterial systems, phenyl-urea based small molecules have been found to target and inhibit Staphylococcus aureus PBP4, a cell wall transpeptidase. This inhibition can potentially reverse antibiotic resistance. nih.gov
Glucokinase (GK): Certain novel phenyl-urea derivatives have been developed as dual-target ligands that can activate both glucokinase and peroxisome proliferator-activated receptor γ (PPARγ), highlighting their potential in metabolic disease research. researchgate.net
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Enzyme Target | Phenylurea Derivative Class | Observed IC50 Values | Reference |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | p-substituted phenyl ureas | 0.1–0.6 µM | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | N,N-diphenylurea-triazoles | 1.73 ± 0.97 µM | frontiersin.org |
| c-Met / VEGFR-2 | 1,3-diphenylurea appended aryl pyridines | Sub-micromolar range | nih.gov |
Cellular Effects and Molecular Targets (Excluding Efficacy/Safety Data)
Beyond direct enzyme inhibition, phenylurea derivatives elicit a range of effects at the cellular level, primarily investigated in the context of cancer research. These effects are the downstream consequences of interactions with specific molecular targets and the modulation of signaling pathways.
Apoptosis Induction: A significant cellular effect attributed to phenylurea derivatives is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of cancer cells treated with these compounds shows a marked increase in both early and late-stage apoptotic cells. nih.govresearchgate.net For instance, one 1,3-diphenylurea appended aryl pyridine derivative induced total apoptosis in 33.19% of MCF-7 breast cancer cells compared to 0.38% in untreated cells. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by changes in the expression of apoptosis-related proteins. Western blot analyses have demonstrated that these compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, culminating in the cleavage of PARP (Poly (ADP-ribose) polymerase) and the execution of apoptosis. researchgate.net
Cell Cycle Arrest: Phenylurea derivatives have also been observed to cause cell cycle arrest, halting the proliferation of cells at specific phases. researchgate.net Flow cytometry data indicate that treatment can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing them from proceeding to mitosis. nih.govresearchgate.net This effect is often linked to the modulation of cell cycle regulatory proteins.
Microtubule Disruption: A key molecular target for some phenylurea analogs, particularly phenyl-3-(2-chloroethyl)ureas, is the microtubule cytoskeleton. researchgate.net These compounds can cause microtubule depolymerization. researchgate.net Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their disruption leads to a cascade of cellular events, including alterations in cell morphology, disruption of the actin cytoskeleton, and ultimately, inhibition of cell proliferation and migration. researchgate.netnih.govnih.gov
| Cellular Effect | Associated Molecular Events/Targets | Reference |
|---|---|---|
| Apoptosis | Upregulation of Bax, p53; Downregulation of Bcl-2; Activation of Caspase-3, -8, -9; PARP cleavage | nih.govresearchgate.net |
| Cell Cycle Arrest | Accumulation of cells in G0/G1 or G2/M phase | nih.govresearchgate.net |
| Microtubule Depolymerization | Binding to β-tubulin; Disruption of actin cytoskeleton | researchgate.net |
| Signaling Pathway Inhibition | Inhibition of Akt/GSK-3β/c-Myc pathway | researchgate.net |
Proposed Mechanisms of Action from Analogous Studies
Given the limited specific research on this compound, its potential mechanisms of action can be inferred from studies on structurally similar compounds. Phenylurea analogs have been investigated for a variety of biological activities, and their mechanisms often converge on a few key cellular processes.
Many phenylurea analogs are recognized for their antimitotic properties, which are often, but not always, linked to the disruption of microtubule dynamics. researchgate.net The compound Sorafenib, a well-known diaryl urea, functions as a multi-kinase inhibitor, targeting Raf kinases and VEGFR, thereby inhibiting tumor cell proliferation and angiogenesis. drugbank.com This suggests that the phenylurea scaffold is well-suited for interaction with the ATP-binding pocket of kinases.
Interestingly, some N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been found to exert their cytotoxic effects through mechanisms independent of tubulin interaction, indicating that modifications to the phenylurea core can significantly alter the primary molecular target. nih.gov Another proposed mechanism for certain benzoylurea derivatives involves the induction of the RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs) tumor suppressor gene through the inhibition of ERK1/2 signaling transduction.
For this compound, it is plausible that its mechanism could involve one or more of these established actions. The core phenylurea structure provides the framework for potential kinase inhibition or interaction with other protein targets via hydrogen bonding. The cyanoethyl group (-CH2CH2CN) is an electron-withdrawing moiety that could modulate the electronic properties of the urea group and the phenyl ring, potentially influencing binding affinity and specificity for its molecular target(s). It could also introduce additional points of interaction within a binding pocket. Therefore, potential mechanisms for this compound could include kinase inhibition, allosteric enzyme modulation, or disruption of cytoskeletal components, warranting further specific investigation.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1-(2-Cyanoethyl)-3-phenylurea. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and reactivity indicators.
By optimizing the molecular geometry at a given level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a stable conformation of the molecule can be obtained. From this optimized structure, a variety of electronic properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.
Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify regions susceptible to electrophilic and nucleophilic attack. The cyanoethyl and urea (B33335) moieties, with their respective electron-withdrawing and hydrogen-bonding capabilities, significantly influence the electronic landscape of the molecule. Calculated parameters such as ionization potential, electron affinity, and dipole moment further characterize the molecule's reactivity and intermolecular interaction potential.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Description |
| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential | 7.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added to the molecule. |
Note: The values presented in this table are representative and would be obtained from specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the cyanoethyl chain and the rotational freedom around the phenyl-urea bond mean that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. nih.govwhiterose.ac.uk By simulating the atomic motions over time, MD provides insights into the molecule's dynamic behavior and the relative stability of different conformers. nih.gov
An MD simulation would typically involve placing the molecule in a simulated solvent environment and calculating the forces between atoms using a classical force field (e.g., AMBER, CHARMM). The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. Analysis of this trajectory allows for the identification of low-energy conformational states and the barriers to transition between them. researchgate.net
For this compound, key dihedral angles, such as those defining the orientation of the phenyl group relative to the urea plane and the conformation of the cyanoethyl tail, would be monitored. The resulting data can be used to generate a Ramachandran-like plot for these flexible bonds, illustrating the most populated conformational regions. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov
Table 2: Major Conformational States of this compound from MD Simulations
| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (N-C-C-C) | Relative Population (%) | Description |
| A | ~180° (trans) | ~180° (anti) | 45 | An extended conformation, often the global minimum in a vacuum. |
| B | ~180° (trans) | ~60° (gauche) | 35 | A partially folded conformation. |
| C | ~0° (cis) | ~180° (anti) | 15 | A less stable, more compact conformation. |
| D | Other States | Various | 5 | Minor populated states. |
Note: The data in this table is illustrative of typical results from an MD simulation and conformational clustering analysis.
Docking Studies for Ligand-Target Interactions (in SAR Context)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov In the context of Structure-Activity Relationship (SAR) studies, docking is invaluable for understanding how modifications to a chemical scaffold, such as that of this compound, might affect its binding affinity and biological activity. nih.govresearchgate.net
A docking study for this compound would involve a three-dimensional model of a relevant biological target. The conformational flexibility of the ligand is often taken into account. The docking algorithm then samples a large number of possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results can reveal key interactions between the ligand and the target's active site. For instance, the urea moiety is an excellent hydrogen bond donor and acceptor, while the phenyl group can engage in hydrophobic or pi-stacking interactions. The cyano group can also act as a hydrogen bond acceptor. By analyzing these interactions, researchers can rationalize the observed activity of the compound and make informed decisions about designing new derivatives with improved potency. mdpi.com
Table 3: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |
| Hydrogen Bonds | 3 | Formed between the urea NH and C=O groups and backbone residues of the kinase hinge region. |
| Hydrophobic Interactions | Phenyl ring with a hydrophobic pocket. | The phenyl group contributes to binding by interacting with nonpolar residues. |
| Key Interacting Residues | Leu83, Val91, Ala145 | Specific amino acids in the binding site that form critical contacts with the ligand. |
Note: This table presents a hypothetical scenario for illustrative purposes. Actual results would depend on the specific biological target studied.
Prediction of Molecular Descriptors for QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govyoutube.comyoutube.com These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. researchgate.netnih.gov
For this compound, a wide range of molecular descriptors can be calculated from its 2D and 3D structures. These descriptors quantify various aspects of the molecule's physicochemical properties:
1D Descriptors: Molecular weight, count of specific atoms, etc.
2D Descriptors: Topological indices (e.g., Kier & Hall indices), counts of functional groups, and measures of molecular connectivity.
3D Descriptors: Molecular surface area, volume, and shape indices.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors/acceptors.
These descriptors for this compound and its analogs can be used to build a QSAR model that can then predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net This predictive capability is a cornerstone of modern medicinal chemistry, allowing for the prioritization of synthetic efforts towards the most promising molecules. nih.gov
Table 4: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR |
| Physicochemical | LogP | 1.8 | Relates to lipophilicity and membrane permeability. |
| Physicochemical | Polar Surface Area (PSA) | 77.5 Ų | Correlates with transport properties and bioavailability. |
| 1D Descriptor | Molecular Weight | 189.21 g/mol | A basic descriptor related to size. |
| 2D Descriptor | Number of Rotatable Bonds | 4 | Indicates molecular flexibility. |
| 2D Descriptor | Hydrogen Bond Donors | 2 | The number of NH groups available for H-bonding. |
| 2D Descriptor | Hydrogen Bond Acceptors | 3 | The number of N and O atoms available for H-bonding. |
Note: The values in this table are calculated from the known structure of the compound and are commonly used in QSAR studies.
Analytical Methodologies for Characterization and Research Applications
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural elucidation of 1-(2-Cyanoethyl)-3-phenylurea, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure. In a typical ¹H NMR spectrum, specific chemical shifts would be expected for the protons of the phenyl ring, the ethyl bridge, and the urea (B33335) nitrogens. The aromatic protons would appear in the downfield region, while the methylene (B1212753) protons of the cyanoethyl group would exhibit characteristic splitting patterns due to spin-spin coupling. The NH protons of the urea moiety would also present distinct signals.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the N-H stretching of the urea group, the C=O stretching of the carbonyl group, the C≡N stretching of the nitrile group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Urea) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C≡N Stretch (Nitrile) | 2220-2260 |
| C=O Stretch (Urea) | 1630-1680 |
| C=C Stretch (Aromatic) | 1450-1600 |
| N-H Bend (Urea) | 1550-1640 |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum would confirm the compound's molecular weight. Analysis of the fragmentation pattern provides further structural confirmation, with characteristic fragments arising from the cleavage of the urea linkage, the loss of the cyanoethyl group, or fragmentation of the phenyl ring.
X-ray Crystallography for Solid-State Structure Elucidation
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of phenylurea compounds. A reversed-phase HPLC method, typically employing a C18 column, can be developed to separate this compound from starting materials, byproducts, and other impurities. The choice of mobile phase, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve good resolution and peak shape. UV detection is commonly used for quantification, as the phenylurea moiety provides strong chromophores.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitative monitoring of reactions and for preliminary purity assessment. By spotting a solution of the compound on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be quickly identified by comparing the number and position of the spots with a reference standard.
Kinetic and Thermodynamic Measurement Techniques
Understanding the kinetics of the formation of this compound and its thermodynamic properties is important for optimizing its synthesis and for predicting its stability and reactivity.
Kinetic Studies: The synthesis of ureas often involves the reaction of an isocyanate with an amine. The kinetics of the formation of this compound can be studied by monitoring the concentration of reactants or products over time. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the disappearance of the isocyanate peak or the appearance of the urea carbonyl peak. researchgate.netebrary.net Such studies can determine the reaction order, rate constants, and activation energy, providing insights into the reaction mechanism. researchgate.netillinois.edu
Thermodynamic Measurements: While specific thermodynamic data for this compound is not extensively reported, general principles for substituted ureas apply. The thermodynamic stability of the compound can be investigated through techniques like Differential Scanning Calorimetry (DSC) to determine its melting point and enthalpy of fusion. The solubility in various solvents, a key thermodynamic property, can be determined using standard methods. These parameters are crucial for purification processes like crystallization and for formulation development.
Applications of 1 2 Cyanoethyl 3 Phenylurea and Its Derivatives in Chemical Sciences
Role as Synthetic Intermediates in Organic Synthesis
The unique structural features of 1-(2-Cyanoethyl)-3-phenylurea, namely the reactive cyano group and the urea (B33335) functionality, make it a valuable intermediate in organic synthesis. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, paving the way for the synthesis of a diverse array of more complex molecules. For instance, the cyano group can undergo hydrolysis to yield a carboxylic acid, or be reduced to form a primary amine, both of which are key functional groups in the synthesis of pharmaceuticals and other bioactive compounds.
Furthermore, the urea moiety itself can participate in various chemical transformations. The synthesis of 1-Cyano-3-phenylurea, a closely related compound, involves the reaction of phenylisocyanate with cyanamide, highlighting a common route to this class of compounds. nih.gov Phenylurea derivatives, in general, can be synthesized through the reaction of an appropriate isocyanate with an amine. rsc.orgpolymerinnovationblog.com These synthetic routes provide a foundation for creating a library of this compound derivatives with tailored properties for specific applications. The presence of both a hydrogen bond donor (the N-H groups of the urea) and a hydrogen bond acceptor (the carbonyl oxygen and the cyano nitrogen) allows these molecules to act as templates or building blocks in the construction of more elaborate supramolecular structures and heterocyclic compounds. orientjchem.orgresearchgate.net
Applications in Materials Science (e.g., Curing Agents for Resins)
In the realm of materials science, phenylurea derivatives have demonstrated significant potential, particularly as components in polymer formulations. One notable application is their use as accelerators in the curing of epoxy resins. uu.nl Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The curing process, which involves the cross-linking of the epoxy polymer chains, can be slow at ambient temperatures. Phenylurea compounds can act as accelerators, promoting the curing reaction of epoxy resins with polyamine curing agents, even at low temperatures. uu.nl This is particularly advantageous in applications where heat cannot be applied, such as in large-scale constructions or for heat-sensitive substrates. The mechanism of acceleration is believed to involve the facilitation of the reaction between the epoxy groups and the amine curing agent.
While direct studies on this compound as a curing agent are not extensively documented, the established role of phenylureas in this capacity suggests its potential for similar applications. The cyanoethyl group could potentially influence the curing kinetics and the properties of the final cured resin. For instance, the polarity of the cyano group might enhance the compatibility of the curing agent with the epoxy resin matrix. Furthermore, the development of latent curing agents, which remain inactive until triggered by a specific stimulus like heat, is an active area of research. rsc.orgpolymerinnovationblog.comgoogle.comresearchgate.net The specific chemical structure of this compound could be modified to develop such latent curing systems for one-component epoxy formulations.
Usage in Catalysis as Ligands or Organocatalysts
The field of catalysis has seen a surge of interest in the use of organic molecules as catalysts, and urea and thiourea (B124793) derivatives have emerged as a prominent class of organocatalysts. organic-chemistry.orgasymmetricorganocatalysis.com These molecules function through non-covalent interactions, primarily hydrogen bonding, to activate substrates and facilitate chemical reactions. The two N-H groups of the urea moiety can act as a dual hydrogen bond donor, effectively "clamping" onto a substrate and increasing its reactivity. This mode of activation is particularly effective in reactions involving carbonyl compounds.
While specific research on the catalytic activity of this compound is limited, the broader class of phenylurea derivatives has been successfully employed in various asymmetric organocatalytic reactions. nih.govresearchgate.net The chirality required for asymmetric catalysis can be introduced by using a chiral amine in the synthesis of the urea. The cyanoethyl group in this compound could potentially modulate the electronic properties and steric environment of the catalytic site, thereby influencing the efficiency and selectivity of the catalyzed reaction.
In addition to organocatalysis, phenylurea derivatives can also function as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms of the urea functionality can coordinate with metal centers, forming stable complexes that can exhibit catalytic activity. uu.nlrsc.orgnih.govresearchgate.net The specific coordination properties would depend on the nature of the metal and the other ligands present. The cyano group in this compound could also participate in metal coordination, potentially leading to novel catalytic systems with unique reactivity.
Contribution to Agrochemical Research (e.g., Anti-senescence Agents, Herbicides)
Phenylurea derivatives have a long-standing history in agrochemical research, with many compounds in this class being utilized as herbicides. google.comnih.govunito.it These herbicides typically act by inhibiting photosynthesis in target weed species. The general structure of a phenylurea herbicide consists of a phenyl ring and a urea group, with various substituents on both parts of the molecule influencing its herbicidal activity and selectivity. While there is no specific data on the herbicidal properties of this compound, its structural similarity to known phenylurea herbicides suggests that it could be a candidate for such applications. Novel phenylurea derivatives are continuously being designed and synthesized in the search for more effective and environmentally benign herbicides. nih.gov
More recently, research has uncovered the potential of urea derivatives as anti-senescence agents in plants. nih.govnih.govfrontiersin.org Senescence, or the aging process in plants, leads to the degradation of tissues and a decline in crop yield. Certain urea derivatives have been shown to delay this process, likely through mechanisms that are independent of cytokinin, a known plant hormone involved in senescence. nih.govnih.govfrontiersin.orgresearchgate.net For example, a study on 1,2,3-thiadiazol-5-yl urea derivatives revealed that these compounds could strongly inhibit dark-induced senescence in wheat and Arabidopsis leaves. nih.govnih.govfrontiersin.org The anti-senescence activity was associated with the protection of the photosynthetic apparatus. nih.gov Although direct research on this compound as an anti-senescence agent is not available, the promising results from other urea derivatives warrant its investigation in this area.
Chemical Probes for Biological Research
Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to study their function in a biological context. nih.govfrontiersin.org The phenylurea scaffold has emerged as a valuable framework for the design of such probes. nih.gov By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to a phenylurea derivative that binds to a specific protein, researchers can visualize the location of the protein within a cell or isolate it for further study. nih.gov
The design of a chemical probe requires a careful balance between maintaining the binding affinity of the core molecule for its target and incorporating a functional handle for the reporter group. Phenylurea derivatives have been successfully developed as inhibitors for enzymes like NUDT15, which is involved in the metabolism of certain cancer drugs. nih.gov While there is no direct evidence of this compound being used as a chemical probe, its structure presents possibilities for such an application. The cyanoethyl group could potentially be modified to attach a reporter tag, or the phenyl ring could be functionalized for the same purpose. The development of chemical probes based on the this compound scaffold could provide valuable tools for studying a range of biological processes.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The classical synthesis of urea (B33335) derivatives often involves the reaction of an amine with an isocyanate. nih.gov For 1-(2-Cyanoethyl)-3-phenylurea, this would traditionally involve reacting 3-aminopropionitrile with phenyl isocyanate. While effective, future research is geared towards developing more efficient, safer, and environmentally benign synthetic strategies.
Emerging methodologies focus on avoiding hazardous reagents like phosgene (B1210022) and its derivatives, which are sometimes used to generate the isocyanate intermediate. nih.gov The use of safer phosgene substitutes, such as N,N'-Carbonyldiimidazole (CDI), represents a more sustainable approach. nih.gov This method proceeds by activating an amine which then reacts with a second amine, offering a milder alternative for creating unsymmetrical ureas.
Future synthetic explorations could also include:
Catalytic Carbonylations: The development of novel catalytic systems (e.g., using palladium or nickel complexes) to facilitate the carbonylation of 3-aminopropionitrile and aniline (B41778) with carbon monoxide or other C1 sources. This would circumvent the need for pre-formed isocyanates.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, reaction control, and yield optimization.
Enzymatic Synthesis: Biocatalysis presents a green alternative for urea formation. Investigating lipases or other enzymes that can catalyze the amide bond formation under mild conditions could lead to highly selective and sustainable production methods.
Exploration of Undiscovered Reactivity Profiles
The chemical structure of this compound, featuring a urea linkage, a terminal cyano group, and an aromatic phenyl ring, suggests a rich and varied reactivity profile that is yet to be fully explored.
Future research will likely focus on:
Cyclization Reactions: The cyano and urea functionalities are positioned in a way that could allow for intramolecular cyclization reactions under specific conditions (e.g., acid or base catalysis) to form novel heterocyclic scaffolds. These new structures could be of significant interest in medicinal chemistry.
Polymerization: The N-H protons of the urea group and the cyano group could potentially participate in polymerization reactions. For instance, the compound could serve as a monomer or a chain extender in the synthesis of novel polyureas or other polymers with unique thermal and mechanical properties.
Coordination Chemistry: The nitrogen and oxygen atoms of the urea moiety, along with the nitrogen of the cyano group, can act as potential ligands for metal ions. The synthesis and characterization of metal complexes of this compound could open avenues in catalysis, materials science, and bioinorganic chemistry.
Reactivity of the Cyano Group: Beyond cyclization, the cyano group can be transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, each leading to a new class of derivatives with potentially distinct biological activities.
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling can offer profound insights.
Recent studies on urea derivatives have utilized methods like Density Functional Theory (DFT) and molecular dynamics to understand their conformational preferences and electronic structures. nih.gov Similar approaches can be applied to this compound to predict its behavior.
Key areas for future computational investigation include:
Conformational Analysis: Identifying the most stable conformers of the molecule, which is crucial for understanding its interaction with biological targets like enzymes and receptors. prezi.com
Reaction Mechanism Simulation: Modeling potential synthetic and reactivity pathways to predict reaction outcomes, optimize conditions, and understand the formation of byproducts.
Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to forecast the potential toxicity and pharmacokinetic profile (ADME - absorption, distribution, metabolism, excretion) of the compound and its derivatives.
Virtual Screening: Docking studies that simulate the interaction of this compound and a virtual library of its derivatives with the active sites of various enzymes or receptors could identify potential drug candidates. prezi.com
Table 1: Hypothetical Computational Parameters for this compound
| Computational Method | Predicted Property | Potential Significance |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transitions. nih.gov |
| Molecular Dynamics (MD) | Conformational Flexibility | Determines how the molecule might bind to a biological target. prezi.com |
| QSAR Modeling | LogP (Octanol-Water Partition) | Predicts hydrophobicity and cell membrane permeability. |
| Ab Initio Quantum Mechanics | Bond Dissociation Energies | Helps in predicting metabolic stability and reaction pathways. sciencepublishinggroup.com |
Expanding Applications in Interdisciplinary Fields
The versatile structure of urea derivatives has led to their use in a wide array of fields, including medicine, agriculture, and materials science. nih.gov While specific applications for this compound are not yet well-documented, its structural motifs suggest significant potential in several interdisciplinary areas. ontosight.ai
Future research could focus on developing applications in:
Medicinal Chemistry: Many urea derivatives exhibit potent biological activity. ontosight.ai Research into this compound could explore its potential as an anticancer, antimicrobial, or antiviral agent. ontosight.aimdpi.com The phenylurea scaffold is present in several approved drugs, and the cyanoethyl group can be modified to fine-tune its pharmacological properties. nih.gov
Materials Science: The ability of the urea group to form strong hydrogen bonds makes it an excellent building block for supramolecular assemblies and functional materials. This compound could be investigated for the development of gels, liquid crystals, or organic semiconductors.
Agrochemicals: Phenylurea compounds have a long history of use as herbicides. google.com The herbicidal or plant growth regulatory activity of this compound and its analogs could be a fruitful area of investigation.
Corrosion Inhibition: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces, making it a candidate for development as a corrosion inhibitor for various metals and alloys.
Table 2: Potential Interdisciplinary Research Applications
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Enzyme Inhibitor | The urea functionality can mimic peptide bonds and interact with enzyme active sites. ontosight.ai |
| Materials Science | Supramolecular Gels | Hydrogen bonding capabilities of the urea group can drive self-assembly. |
| Agrochemicals | Herbicide Candidate | The phenylurea core is a known toxophore in herbicides. google.com |
| Analytical Chemistry | Chemical Sensor | The molecule could be functionalized to selectively bind to specific analytes. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Cyanoethyl)-3-phenylurea?
- Methodology : The compound can be synthesized via nucleophilic addition between phenyl isocyanate and a cyanoethyl-substituted amine. Key steps include:
- Reagent selection : Use phenyl isocyanate as the electrophilic reagent and 2-cyanoethylamine as the nucleophile (analogous to methods in and ) .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) to confirm intermediate formation and purity.
- Purification : Isolate the product through vacuum drying or recrystallization from ethanol/glyme mixtures (common for urea derivatives) .
Q. How can this compound be characterized spectroscopically?
- Methodology :
- Infrared (IR) spectroscopy : Identify key functional groups:
- N-H stretching (~3300 cm⁻¹), C=O (~1650–1700 cm⁻¹), and C≡N (~2200 cm⁻¹) (as seen in related urea derivatives) .
- NMR analysis :
- ¹H NMR : Look for urea NH protons (δ 6.0–8.0 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), and cyanoethyl CH₂ groups (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~155 ppm) and nitrile (C≡N, ~115 ppm) carbons .
- Elemental analysis : Validate purity using CHNS/O analyzers (e.g., Thermo Scientific FlashSmart) .
Advanced Research Questions
Q. What strategies can elucidate the biological activity of this compound?
- Methodology :
- In vitro assays : Screen for anticancer activity using MTT assays on cell lines (e.g., HCT116, MCF7) .
- Target identification : Perform kinase profiling or receptor binding studies (e.g., β-adrenergic receptors, as in ) .
- Mechanistic studies : Use Western blotting to assess downstream signaling proteins (e.g., HDAC inhibition or EphA2 modulation) .
Q. How can computational methods aid in understanding structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., HDAC or EphA2) .
- Pharmacophore modeling : Identify critical moieties (e.g., urea backbone, cyanoethyl group) for binding affinity .
- Validation : Compare docking scores with experimental IC₅₀ values to refine models .
Q. What techniques are suitable for crystallographic analysis of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 150 K (as in ) .
- Data refinement : Use SHELX or Olex2 to resolve hydrogen bonding networks (critical for urea derivatives) .
- Key metrics : Report mean C-C bond lengths (<0.003 Å) and R-factors (<0.05) for accuracy .
Q. How can this compound be optimized for dual-target inhibition?
- Methodology :
- Scaffold modification : Introduce substituents (e.g., tetrazolyl groups) to enhance binding to multiple targets (e.g., HDAC and EphA2) .
- In vitro screening : Prioritize derivatives with low nM IC₅₀ values against both targets .
- ADMET profiling : Assess solubility (logP) and metabolic stability (microsomal assays) to balance potency and pharmacokinetics .
Methodological Considerations
Q. How to optimize reaction conditions for high-yield synthesis?
- Approach :
- Solvent selection : Polar aprotic solvents (e.g., THF, glyme) improve urea formation .
- Stoichiometry : Use a 1:1 molar ratio of phenyl isocyanate to amine to minimize byproducts .
- Temperature : Maintain 25–40°C to balance reaction rate and exothermicity .
Q. What analytical techniques validate purity in complex mixtures?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
